molecular formula C5H8BrN3 B6149422 4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole CAS No. 1260667-92-2

4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole

Cat. No.: B6149422
CAS No.: 1260667-92-2
M. Wt: 190.04 g/mol
InChI Key: GNNGRGTZRJNJBT-UHFFFAOYSA-N
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Description

4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This specific compound is characterized by the presence of a bromine atom and an isopropyl group attached to the triazole ring. Triazoles are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole can be achieved through several methods. One common approach involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring.

Another method involves the bromination of 1-(propan-2-yl)-1H-1,2,3-triazole using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature and yields the desired brominated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of automated reactors and advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst to form C-C bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

    Coupling: Palladium catalysts, such as palladium acetate, along with ligands like triphenylphosphine, are used in coupling reactions.

Major Products Formed

    Substitution Products: Various substituted triazoles with different functional groups.

    Oxidation Products: Oxidized forms of the triazole ring.

    Coupling Products: Biaryl or alkyl-aryl triazole derivatives.

Scientific Research Applications

4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole has numerous applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties.

    Agriculture: The compound is explored for its use in the development of agrochemicals, such as herbicides and fungicides.

    Materials Science: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials, for various industrial applications.

    Biological Research: The compound serves as a probe in biochemical studies to investigate enzyme functions and protein interactions.

Mechanism of Action

The mechanism of action of 4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets such as proteins or nucleic acids. The bromine atom and the triazole ring play crucial roles in binding to the target site, leading to the desired biological effect. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(propan-2-yl)-1H-1,2,3-triazole: Lacks the bromine atom, which may result in different reactivity and biological activity.

    4-chloro-1-(propan-2-yl)-1H-1,2,3-triazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    4-bromo-1-(methyl)-1H-1,2,3-triazole: Contains a methyl group instead of an isopropyl group, affecting its steric and electronic properties.

Uniqueness

4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole is unique due to the combination of the bromine atom and the isopropyl group, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for versatile substitution reactions, while the isopropyl group enhances the compound’s lipophilicity and potential interactions with biological targets.

Properties

CAS No.

1260667-92-2

Molecular Formula

C5H8BrN3

Molecular Weight

190.04 g/mol

IUPAC Name

4-bromo-1-propan-2-yltriazole

InChI

InChI=1S/C5H8BrN3/c1-4(2)9-3-5(6)7-8-9/h3-4H,1-2H3

InChI Key

GNNGRGTZRJNJBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(N=N1)Br

Purity

95

Origin of Product

United States

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